Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a complex organic compound with a molecular formula of C25H22O6 and a molecular weight of 418.45 g/mol This compound features a furan ring fused with a chromenone structure, which is further substituted with benzyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst.
Benzylation and Methylation: The chromenone core is then subjected to benzylation and methylation reactions using benzyl halides and methylating agents like methyl iodide under basic conditions.
Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving appropriate precursors such as 2-furancarboxylic acid derivatives.
Final Coupling: The final step involves coupling the chromenone and furan moieties through an esterification reaction, typically using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chromenone core is particularly noted for its bioactivity.
Medicine
In medicinal chemistry, this compound serves as a lead compound for drug development. Its structural features are modified to enhance pharmacokinetic and pharmacodynamic properties, aiming to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, dyes, and pigments. Its chromenone structure imparts desirable optical and electronic properties, making it useful in materials science.
Mechanism of Action
The mechanism of action of Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate involves interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxycoumarin share the chromenone core but differ in their substitution patterns.
Furan Derivatives: Compounds like furan-2-carboxylic acid and its esters have a similar furan ring but lack the chromenone structure.
Uniqueness
Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is unique due to its combined chromenone and furan structures, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in simpler coumarin or furan derivatives, making it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O6/c1-15-19-10-12-21(29-14-18-9-11-22(30-18)25(27)28-3)16(2)23(19)31-24(26)20(15)13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQDWAPSJNTLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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